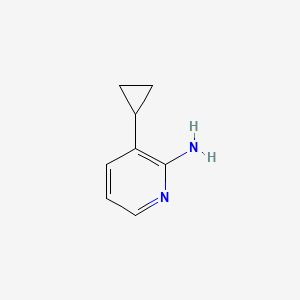

![molecular formula C7H5N5 B1319057 7-氨基-1H-苯并[d][1,2,3]三唑-4-腈 CAS No. 211096-53-6](/img/structure/B1319057.png)

7-氨基-1H-苯并[d][1,2,3]三唑-4-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

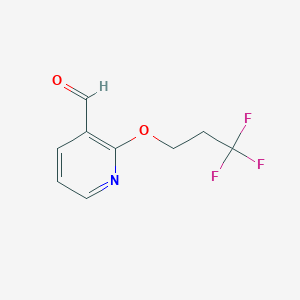

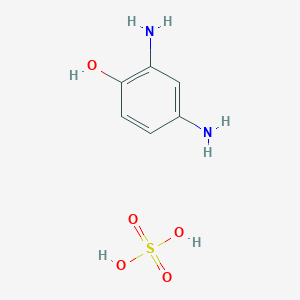

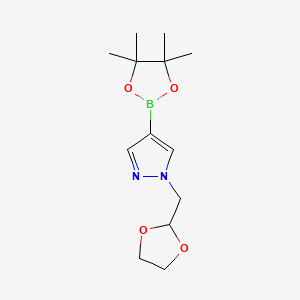

7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile is a chemical compound with the molecular formula C7H5N5 and a molecular weight of 159.15 . It is used for research purposes .

Synthesis Analysis

The synthesis of 1,2,3-triazole hybrids, which includes 7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile, involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . This process is part of a broader class of reactions known as click chemistry .Molecular Structure Analysis

The molecular structure of 7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile is characterized by a 1,2,3-triazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms .Chemical Reactions Analysis

The 1,2,3-triazole ring, a key component of 7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile, is known for its stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions . These properties make it a valuable component in the synthesis of various bioactive compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile include a molecular weight of 159.15 and it should be stored sealed in dry conditions at 2-8°C .科学研究应用

Antimicrobial Applications

7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile: has been identified as a potent antimicrobial agent. Its triazole core is known to interact with enzymes and receptors, disrupting the biological processes of pathogens. This compound has shown effectiveness against a range of Gram-positive and Gram-negative bacteria, which are increasingly becoming resistant to conventional drugs .

Antifungal Efficacy

The triazole ring is a common feature in many antifungal drugs, such as fluconazole and voriconazole. The presence of the triazole moiety in 7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile suggests its potential use in developing new antifungal medications, especially for strains that have developed resistance to existing treatments .

Anticancer Activity

Research has indicated that triazole derivatives exhibit anticancer properties. 7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile could be explored for its antiproliferative effects on cancer cells. Its ability to form non-covalent bonds with cellular enzymes might inhibit the growth of cancerous cells .

Antiviral Potential

The structural similarity of 7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile to other triazole-based antiviral drugs points to its potential application in treating viral infections. Its mechanism could involve the inhibition of viral replication by targeting specific proteins within the viral genome .

Analgesic Properties

Compounds with a triazole structure have been associated with analgesic properties. The research application of 7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile could extend to the development of new pain-relief medications, providing an alternative to opioids and reducing the risk of dependency .

Anti-inflammatory Uses

The triazole derivatives are known to exhibit anti-inflammatory effects7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile could be utilized in the synthesis of drugs aimed at treating inflammatory conditions, potentially offering a more targeted approach with fewer side effects .

Antiepileptic Applications

Given the efficacy of certain triazole compounds like rufinamide as antiepileptics, 7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile may hold promise in the treatment of epilepsy. Its research could lead to the discovery of novel mechanisms of action against seizures .

Antidepressant and Anxiolytic Effects

Triazole derivatives have been used in the synthesis of antidepressant and anxiolytic drugs. The exploration of 7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile in this context could contribute to the development of new therapies for mental health disorders, with the potential for improved efficacy and reduced side effects .

作用机制

While the specific mechanism of action for 7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile is not mentioned in the retrieved papers, 1,2,3-triazole derivatives are known to interact with amino acids present in the active site of various biological receptors through electrostatic interaction, Pi-anion interaction, H-bonding, and Van der Waals interaction .

安全和危害

属性

IUPAC Name |

7-amino-2H-benzotriazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5/c8-3-4-1-2-5(9)7-6(4)10-12-11-7/h1-2H,9H2,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSNPRRXEPMGITA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NNN=C2C(=C1)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60593165 |

Source

|

| Record name | 7-Amino-2H-benzotriazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile | |

CAS RN |

211096-53-6 |

Source

|

| Record name | 7-Amino-2H-benzotriazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。